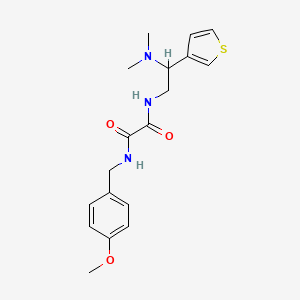

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-21(2)16(14-8-9-25-12-14)11-20-18(23)17(22)19-10-13-4-6-15(24-3)7-5-13/h4-9,12,16H,10-11H2,1-3H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUGSBCBTVXBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NCC1=CC=C(C=C1)OC)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with appropriate amines under controlled conditions.

Introduction of the dimethylamino group: This step may involve the alkylation of an amine precursor with dimethylamine.

Incorporation of the thiophene ring: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene derivatives.

Attachment of the methoxybenzyl group: This step might involve a nucleophilic substitution reaction where a methoxybenzyl halide reacts with an amine or other nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide core can be reduced to form amines or alcohols.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halides or other electrophiles in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological system .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogous oxalamides:

Key Observations :

- Thiophene vs. Pyridine/Phenyl Groups : The target compound’s thiophen-3-yl group differs from S336’s pyridinyl or GMC-5’s phenyl groups. Thiophene’s electron-rich nature may enhance binding to hydrophobic targets compared to pyridine’s electron-deficient ring .

- Methoxybenzyl vs.

- Dimethylaminoethyl Chain: Similar to the dinuclear zinc complex’s dimethylaminoethyl group, this moiety in the target compound could enable metal coordination, a feature absent in S336 or GMC-5 .

Pharmacological and Industrial Relevance

- The target compound’s lack of pyridinyl groups may limit similar applications but could offer novel taste profiles .

- Antimicrobial Activity : GMC-5’s 4-methoxyphenyl group correlates with antimicrobial efficacy. The target compound’s thiophene and benzyl groups may enhance membrane penetration, warranting further study .

- Metal Coordination: The dimethylaminoethyl group in the target compound and ’s dinuclear complex suggests utility in catalysis or biomaterial design, distinguishing it from non-coordinating analogs .

Biological Activity

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic organic compound with a complex structure that includes a thiophene moiety, a dimethylamino group, and an oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is , with a molecular weight of approximately 320.41 g/mol. The presence of the thiophene ring and the dimethylamino group is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O3S |

| Molecular Weight | 320.41 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

The precise mechanism of action for N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide remains to be fully elucidated. However, similar compounds have shown potential interactions with various biological targets, including:

- Enzyme Inhibition : Compounds with oxalamide structures often exhibit inhibitory effects on specific enzymes involved in metabolic pathways.

- Receptor Binding : The structural features may facilitate binding to neurotransmitter receptors, influencing neurological pathways.

Biological Activity

Research indicates that N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide has exhibited various biological activities, including:

- Antitumor Activity : In vitro studies have suggested that this compound may inhibit the proliferation of certain cancer cell lines.

- Antimicrobial Properties : Preliminary tests indicate potential efficacy against various bacterial strains.

- Neuroprotective Effects : The dimethylamino group may contribute to neuroprotective properties, warranting further investigation.

Antitumor Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Antimicrobial Efficacy

In a comparative analysis against standard antibiotics, N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antimicrobial drug development.

Neuroprotective Studies

Research exploring the neuroprotective effects revealed that this compound could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, indicating its potential role in treating neurodegenerative diseases.

Q & A

Q. What are the critical steps in synthesizing N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Intermediate formation : Prepare the 4-methoxybenzylamine and thiophene-containing dimethylaminoethyl precursors.

Oxalamide coupling : React intermediates using coupling agents (e.g., chloroacetyl chloride in 1,4-dioxane with triethylamine as a base at 10°C for 6 hours) .

Purification : Recrystallization from chloroform or chromatography for high purity .

Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | 1,4-Dioxane | Enhances solubility |

| Temperature | 10–20°C | Reduces side reactions |

| Base | Triethylamine | Facilitates deprotonation |

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies amide C=O (~1650–1700 cm⁻¹), thiophene C-S (~700 cm⁻¹), and aromatic C-H stretches .

- NMR (¹H/¹³C) : Confirms substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm, methoxybenzyl aromatic protons at δ 6.8–7.3 ppm) .

- UPLC-MS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₈N₄O₃S: 464.18) and purity (>90%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using structural analogs of this compound?

- Methodological Answer :

- Analog Selection : Compare derivatives with modifications to the thiophene, dimethylamino, or methoxybenzyl groups (e.g., replacing thiophene with furan or varying substituent positions) .

- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding).

- Data Analysis : Use computational tools (e.g., molecular docking) to correlate structural features with activity .

Example SAR Table :

| Analog Structure | Key Modification | Activity (IC₅₀) |

|---|---|---|

| Thiophene → Furan | Heterocycle substitution | 2.5 µM |

| Methoxy → Chloro (benzyl) | Electronic effects | 1.8 µM |

Q. How can contradictions in stability data under varying pH conditions be resolved experimentally?

- Methodological Answer :

- Controlled Stability Studies :

Prepare buffer solutions (pH 2–12).

Incubate the compound at 37°C for 24–72 hours.

Analyze degradation products via HPLC-MS .

- Key Variables :

| pH Range | Degradation Pathway | Major Product |

|---|---|---|

| <3 | Amide hydrolysis | Carboxylic acid |

| >10 | Demethylation (methoxy) | Phenolic derivative |

Q. What computational strategies predict the compound’s biological targets and binding modes?

- Methodological Answer :

- Target Prediction : Use cheminformatics platforms (e.g., SwissTargetPrediction) to identify potential targets (e.g., kinases, GPCRs) .

- Molecular Docking : Employ AutoDock Vina to simulate binding to targets (e.g., EGFR kinase; binding energy ≤ -8.0 kcal/mol) .

- MD Simulations : Validate stability of ligand-target complexes over 100 ns trajectories .

Q. How can in vitro pharmacological assays be developed to evaluate this compound’s efficacy?

- Methodological Answer :

- Cell-Based Assays :

Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .

Target Engagement : Fluorescence polarization assays for enzyme inhibition (e.g., HDACs).

- Protocol Example :

| Assay Type | Condition | Outcome Metric |

|---|---|---|

| MTT | 48h incubation, 10 µM | 60% viability |

| HDAC Inhibition | 1h pre-incubation, 5 µM | 75% inhibition |

Notes on Data Contradictions and Reliability

- Solubility Data : highlights the need for pH-dependent solubility studies, as existing data are incomplete.

- Synthetic Routes : Variations in coupling agents (e.g., triethylamine vs. sodium hydride) may explain yield discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.